2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride
CAS No.: 1864060-84-3
Cat. No.: VC5411979
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7
* For research use only. Not for human or veterinary use.
![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride - 1864060-84-3](/images/structure/VC5411979.png)
Specification
CAS No. | 1864060-84-3 |
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Molecular Formula | C9H18ClNO3 |
Molecular Weight | 223.7 |
IUPAC Name | 2-(2-pyrrolidin-1-ylpropoxy)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO3.ClH/c1-8(6-13-7-9(11)12)10-4-2-3-5-10;/h8H,2-7H2,1H3,(H,11,12);1H |
Standard InChI Key | TZLVKKMVUPGFCT-UHFFFAOYSA-N |
SMILES | CC(COCC(=O)O)N1CCCC1.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered nitrogen-containing ring. Its IUPAC name is 2-(2-(pyrrolidin-1-yl)propoxy)acetic acid hydrochloride, with the molecular formula C₉H₁₈ClNO₃ . Key structural features include:
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A pyrrolidin-1-yl group attached to a propoxy chain.
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An acetic acid moiety esterified to the propoxy group.
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A hydrochloride salt enhancing solubility for pharmaceutical formulations.
Table 1: Molecular Properties
Property | Value | Source |
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Molecular Weight | 223.7 g/mol | |
XLogP3 | -1.6 (hydrophilic) | |
Hydrogen Bond Donors | 1 (carboxylic acid) | |
Hydrogen Bond Acceptors | 4 (O, N atoms) | |
Rotatable Bonds | 5 |
Spectroscopic Data
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¹H NMR (D₂O): Peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), δ 4.2 ppm (O-CH₂) .
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IR: Strong absorption at 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (carboxylic acid O-H) .
Synthesis and Industrial Production
Key Synthetic Routes
The compound is synthesized via a two-step process:
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Alkylation of Pyrrolidine: Reacting pyrrolidine with tert-butyl chloroacetate under solvent-free conditions yields 2-(pyrrolidin-1-yl)acetic acid tert-butyl ester .
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Hydrolysis and Salt Formation: Acidic hydrolysis (HCl/water) removes the tert-butyl group, followed by precipitation of the hydrochloride salt .
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Condition | Yield Improvement |
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Reaction Temperature | 80–85°C | 15% |
Molar Ratio (Pyrrolidine:Chloroacetate) | 1:1.1 | 22% |
Catalyst | None (solvent-free) | Reduced impurity |
Industrial Scalability
Patents (e.g., WO2008137087A1) emphasize cost-effective scaling by:
Physicochemical Properties
Solubility and Stability
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Water Solubility: >50 mg/mL at 25°C (hydrochloride salt enhances polarity) .
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Thermal Stability: Decomposes at 210°C; store at 2–8°C under inert gas .
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Hygroscopicity: Low (hydrochloride reduces moisture absorption vs. free base) .
Partition Coefficients
Pharmaceutical Applications
Kinase Inhibition
The compound’s pyrrolidine-acetic acid scaffold is pivotal in designing ATM kinase inhibitors (e.g., WO2017046216A1). Modifications at the propoxy chain enhance blood-brain barrier penetration .
Table 3: Bioactivity Data (In Vitro)
Target | IC₅₀ (nM) | Selectivity Index |
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ATM Kinase | 12.3 | >100 vs. ATR |
PI3Kα | 4500 | Low |
Neuropharmacology
As a dopamine D3 receptor ligand, structural analogs show promise in treating Parkinson’s disease (patent US9126932B2) . The acetic acid moiety facilitates CNS penetration, with brain/plasma ratio = 0.9 in murine models .
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